6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine
Overview
Description
The compound is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic compound . It has a nitrothiophene group attached, which is a sulfur-containing ring with a nitro group. The chlorine atom is likely attached to the imidazo[4,5-b]pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography . The imidazo[4,5-b]pyridine and thiophene rings are likely to be planar, with the nitro group and chlorine atom adding some steric bulk .Chemical Reactions Analysis
The nitro group in the compound could potentially undergo reduction reactions . Additionally, the chlorine atom might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive .Scientific Research Applications
Nitration and Derivative Formation
The compound 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine is part of a larger family of imidazo[4,5-b]pyridine derivatives. Research indicates that the nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives can produce 5-nitro- and 5,6-dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. Specifically, the nitration of 6-chloro- and 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones leads to the formation of 6-chloro(bromo)-5-nitro compounds, which is a process involving the replacement of a halogen atom in the pyridine fragment by a nitro group (Smolyar et al., 2007).
Inhibition of Mild Steel Corrosion
A study on the inhibitory performance of certain imidazo[4,5-b]pyridine derivatives, namely 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine, showed significant performance against mild steel corrosion in 1 M HCl. The derivatives exhibited high inhibition performance, with one reaching 90% efficiency at a concentration of 0.1 mM. The study suggests these derivatives behave as mixed-type inhibitors, and their performance was supported by various analyses including Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and computational approaches (Saady et al., 2021).
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Research also encompasses the synthesis of various derivatives of imidazo[4,5-b]pyridine for potential applications. For instance, the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids involved nitration, alkylation, reduction, and reaction with itaconic acid. This process exemplifies the structural versatility and the potential for creating a wide range of functional compounds within this chemical class (Smolyar et al., 2007).
Antidiabetic and Antioxidant Applications
A study focused on the synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives explored their potential as antidiabetic, antioxidant, and β-glucuronidase inhibitors. The derivatives exhibited significant antiglycation, antioxidant, and enzyme inhibition activities, suggesting potential therapeutic applications. The study also included molecular docking studies to confirm the interactions of these compounds with the relevant enzymes (Taha et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O2S/c11-5-3-6-9(12-4-5)14-10(13-6)7-1-2-8(18-7)15(16)17/h1-4H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHOSNXHXSDYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C2=NC3=C(N2)C=C(C=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740012 | |
Record name | 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine | |
CAS RN |
662117-74-0 | |
Record name | 6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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